molecular formula C16H12F3N B15337200 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole

1-Methyl-2-[4-(trifluoromethyl)phenyl]indole

Cat. No.: B15337200
M. Wt: 275.27 g/mol
InChI Key: KZIKKQAQXLGHDP-UHFFFAOYSA-N
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Description

1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a trifluoromethyl group on the phenyl ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For this specific compound, the starting materials include 4-(trifluoromethyl)phenylhydrazine and 1-methyl-2-formylindole. The reaction typically occurs in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-nitroindole

    Bromination: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-bromoindole

    Oxidation: this compound-2,3-dione

    Reduction: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indoline

Mechanism of Action

The mechanism of action of 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-Methyl-2-phenylindole: Lacks the trifluoromethyl group, resulting in lower lipophilicity and stability.

    1-Methyl-2-[4-(methyl)phenyl]indole: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and biological activity.

    1-Methyl-2-[4-(chloromethyl)phenyl]indole:

Uniqueness: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is unique due to the trifluoromethyl group’s influence on its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

1-methyl-2-[4-(trifluoromethyl)phenyl]indole

InChI

InChI=1S/C16H12F3N/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)16(17,18)19/h2-10H,1H3

InChI Key

KZIKKQAQXLGHDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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